4-(3-Formyl-2-methyl-1H-indol-1-yl)butanamide
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Overview
Description
4-(3-Formyl-2-methyl-1H-indol-1-yl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formyl-2-methyl-1H-indol-1-yl)butanamide typically involves the condensation of 3-formyl-2-methylindole with butanamide under specific reaction conditions. One common method involves the use of a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the addition of potassium iodide and potassium carbonate as catalysts. The mixture is refluxed at 80°C for several hours to yield the desired product.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formyl-2-methyl-1H-indol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(3-Carboxy-2-methyl-1H-indol-1-yl)butanamide.
Reduction: 4-(3-Hydroxymethyl-2-methyl-1H-indol-1-yl)butanamide.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Formyl-2-methyl-1H-indol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Formyl-2-methyl-1H-indol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. For example, some indole derivatives function as histone acetyltransferase (HAT) inhibitors, which can promote transcriptional activation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that contains an indole ring.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
4-(3-Formyl-2-methyl-1H-indol-1-yl)butanamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61921-98-0 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(3-formyl-2-methylindol-1-yl)butanamide |
InChI |
InChI=1S/C14H16N2O2/c1-10-12(9-17)11-5-2-3-6-13(11)16(10)8-4-7-14(15)18/h2-3,5-6,9H,4,7-8H2,1H3,(H2,15,18) |
InChI Key |
QXLZFMJKJABCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCCC(=O)N)C=O |
Origin of Product |
United States |
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